molecular formula C6H3F11O2 B3043689 1H-Perfluorohexane-1,1-diol CAS No. 904037-24-7

1H-Perfluorohexane-1,1-diol

Cat. No. B3043689
CAS RN: 904037-24-7
M. Wt: 316.07 g/mol
InChI Key: KXQOFJJFAGOINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Perfluorohexane-1,1-diol, also known as PFHxD, is a perfluorinated compound that consists of a six-carbon chain with two alcohol groups attached to the end carbons. It has a molecular weight of 316.07 and a molecular formula of C6H3F11O2 .


Molecular Structure Analysis

The molecular structure of 1H-Perfluorohexane-1,1-diol is represented by the formula C6H3F11O2 . It consists of a six-carbon chain with two alcohol groups attached to the end carbons. The exact structural details are not provided in the retrieved sources.


Physical And Chemical Properties Analysis

1H-Perfluorohexane-1,1-diol is a solid substance that should be stored at room temperature, specifically between 70-72°C . Its molecular weight is 316.07 g/mol .

Scientific Research Applications

Miscibility and Multilayer Formation

1H-Perfluorohexane-1,1-diol (1H,1H,6H,6H-perfluorohexane-1,6-diol) has been studied for its behavior at the air/water interface. It's found to form multilayers and undergo phase transitions in adsorbed films. Takiue et al. (2011) observed that this compound and similar fluoroalkane-α,ω-diols mixtures can densely pack and orient parallel to the surface, leading to ideal mixing in the condensed film. They also noted multilayer formation and the ideal miscibility of these molecules in the parallel condensed film, indicating potential applications in surface chemistry and material sciences (Takiue et al., 2011).

Molecular Orientation and Interfacial Behavior

1H,1H,8H,8H-perfluorooctane-1,8-diol, a related compound, demonstrates unique molecular orientations and multilayer formations at the air/water interface. The study by Takiue et al. (2009) revealed that upon adsorption, this diol forms a parallel condensed monolayer that spontaneously transitions to a multilayer. This behavior suggests possible utilization in controlled surface interactions and material design (Takiue et al., 2009).

Synergistic Effects in Chemical Extraction

The synergistic effects of 1H-Perfluorohexane (C6F12H2) have been explored in the extraction of salicylic acid when used as a diluent with 1H,1H,2H,2H-Perfluorooctan-1-ol. Wu et al. (2018) found that 1H-Perfluorohexane can enhance extraction capabilities through hydrogen bonding, suggesting its potential in optimizing extraction processes in industrial applications (Wu et al., 2018).

Drug Encapsulation and Delivery

A novel process for drug encapsulation involves perfluorated hydrocarbons, including perfluorohexane. Chang et al. (2009) demonstrated the successful encapsulation of perfluorohexane in polymethylsilsesquioxane using coaxial electrohydrodynamic atomisation. This method is significant for medical and pharmaceutical applications, particularly in the preparation of multifunctional capsules (Chang et al., 2009).

Microemulsion Systems

1H-Perfluorohexane is a key component in forming aqueous microemulsion systems with fluorinated surfactants. Johannessen et al. (2004) investigated its role in the transition from threadlike to spherical micelles, offering insights into novel fluorinated microemulsion formulations for various industrial and pharmaceutical applications (Johannessen et al., 2004).

Safety And Hazards

1H-Perfluorohexane-1,1-diol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use personal protective equipment, avoid breathing dust, and ensure adequate ventilation when handling this substance .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexane-1,1-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F11O2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h1,18-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQOFJJFAGOINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F11O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896759
Record name (Perfluoropentyl)methanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Perfluorohexane-1,1-diol

CAS RN

904037-24-7
Record name (Perfluoropentyl)methanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Perfluorohexane-1,1-diol
Reactant of Route 2
Reactant of Route 2
1H-Perfluorohexane-1,1-diol
Reactant of Route 3
1H-Perfluorohexane-1,1-diol
Reactant of Route 4
1H-Perfluorohexane-1,1-diol
Reactant of Route 5
1H-Perfluorohexane-1,1-diol
Reactant of Route 6
1H-Perfluorohexane-1,1-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.